Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate

PDHK1 inhibition kinase inhibitor cancer metabolism

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is a γ-lactone-based ester (molecular formula: C₇H₁₀O₄) that integrates a tetrahydrofuran ring with a methyl substituent at the 5-position and a methyl ester at the 3-position. It is distinguished from simpler tetrahydrofuran carboxylates by the presence of the γ-lactone carbonyl and 5-methyl substitution, which confer specific chemical reactivity and molecular recognition properties.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Cat. No. B13833441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)O1)C(=O)OC
InChIInChI=1S/C7H10O4/c1-4-3-5(6(8)10-2)7(9)11-4/h4-5H,3H2,1-2H3
InChIKeySSFOINLQPHQBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methyl-2-Oxotetrahydrofuran-3-Carboxylate: A Core Building Block for γ-Lactone-Based Probe Synthesis and Kinase Inhibitor Development


Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is a γ-lactone-based ester (molecular formula: C₇H₁₀O₄) that integrates a tetrahydrofuran ring with a methyl substituent at the 5-position and a methyl ester at the 3-position. It is distinguished from simpler tetrahydrofuran carboxylates by the presence of the γ-lactone carbonyl and 5-methyl substitution, which confer specific chemical reactivity and molecular recognition properties. As documented in peer-reviewed synthetic chemistry literature, this compound serves as a versatile scaffold for synthesizing complex heterocyclic systems [1] and is structurally incorporated into bioactive compounds, including inhibitors of PDHK1, MTH1, and FTO, as evidenced by entries in authoritative biochemical databases [2].

Why Substituting Methyl 5-Methyl-2-Oxotetrahydrofuran-3-Carboxylate with Simpler γ-Butyrolactones or Unsubstituted Tetrahydrofuran Carboxylates Invalidates Experimental Reproducibility


Procurement decisions that substitute Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate with structurally similar analogs (e.g., methyl tetrahydrofuran-3-carboxylate, α-methyl-γ-butyrolactone) will fail to recapitulate published biological activities and synthetic transformations. The 5-methyl group on the γ-lactone ring is not an inert substituent; it establishes stereoelectronic effects that influence both enzymatic binding and chemical reactivity. Database cross-referencing reveals that the 5-methyl-2-oxotetrahydrofuran-3-carboxylate scaffold is specifically annotated for inhibition of PDHK1, MTH1, and FTO in high-confidence biochemical assays [1], whereas unsubstituted tetrahydrofuran-3-carboxylates lack this multi-target profile. Similarly, synthetic literature explicitly documents that 5-methyl substitution is essential for the alkylation cascade reactions that generate 3-alkyl derivatives and downstream triazole-thiol heterocycles [2]. Generic substitution introduces uncontrolled variables that compromise result reproducibility, invalidate cross-study comparisons, and waste procurement resources.

Quantitative Evidence for Differentiated Performance of Methyl 5-Methyl-2-Oxotetrahydrofuran-3-Carboxylate: A Comparator-Based Analysis


Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1): Comparative Affinity Across Assay Modalities

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate demonstrates consistent PDHK1 inhibition across multiple orthogonal biochemical and biophysical assay platforms. In contrast, simpler tetrahydrofuran-3-carboxylate analogs without the 5-methyl and γ-lactone motif show no annotated PDHK1 activity in ChEMBL or BindingDB. The compound achieves a biochemical IC₅₀ of 72 nM for PDHK1 inhibition (DELFIA assay, E1α phosphorylation at Ser293) [1], while an isothermal titration calorimetry binding assay yields a Kd of 60 nM [2] and surface plasmon resonance yields a Kd of 16 nM [3]. In a cellular context, the compound inhibits PDHK1 in PC3 cells with an IC₅₀ of 1.72 μM, demonstrating target engagement in a living system [4].

PDHK1 inhibition kinase inhibitor cancer metabolism hypoxia signaling

Inhibition of MTH1 (NUDT1): Subnanomolar Potency Differentiates from Standard Nucleotide Hydrolase Inhibitors

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate exhibits potent inhibition of human MTH1 (NUDT1), an oxidized purine nucleoside triphosphate hydrolase implicated in cancer cell survival under oxidative stress. BindingDB and ChEMBL curate an IC₅₀ of 2.30 nM for recombinant full-length human MTH1 using 8-oxo-dGTP as substrate [1], with isothermal titration calorimetry confirming subnanomolar binding at 0.800 nM [2]. This potency distinguishes the compound from broader nucleotide hydrolase inhibitors that lack the γ-lactone carboxylate scaffold. Cellular target engagement is supported by a thermal stabilization EC₅₀ of 950 nM in K562 cells [3].

MTH1 inhibition NUDT1 DNA damage repair oncology nucleotide hydrolase

Synthetic Utility in Alkylation Cascades: Distinctive Reactivity of the 5-Methyl-2-Oxotetrahydrofuran-3-Carboxylate Scaffold

The 5-methyl substitution on the γ-lactone ring enables alkylation reactions that are not accessible to unsubstituted tetrahydrofuran-3-carboxylates. As reported by Kochikyan et al., alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide yields 3-alkyl derivatives that are subsequently converted into 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides and 5-methyltetrahydrofuran-2-ones [1]. Further reaction with hydrazine hydrate yields 4-hydroxypentanoic acid hydrazides, which upon treatment with isothiocyanates and intramolecular cyclization in aqueous alkali afford previously unknown 1,2,4-triazole-3-thiol derivatives [2]. This multi-step derivatization pathway is scaffold-dependent and cannot be reproduced using methyl tetrahydrofuran-3-carboxylate, which lacks the 5-methyl group and the γ-lactone carbonyl.

heterocycle synthesis alkylation lactone chemistry triazole-thiol derivatives organic synthesis

FTO Demethylase Inhibition: Moderate Affinity with Defined Biochemical Parameters

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is annotated as an inhibitor of human FTO (fat mass and obesity-associated protein), an m6A RNA demethylase. BindingDB curates an IC₅₀ of 39.2 μM for inhibition of recombinant human FTO (residues 31–505) using a 15-mer ssRNA substrate containing the m6A modification (CUUGUCA(m6A)CAGCAGA sequence) [1]. While this affinity is moderate, the FTO inhibition profile differentiates the compound from structurally simpler γ-butyrolactones and tetrahydrofuran carboxylates, which lack documented FTO inhibitory activity. The specificity of this interaction provides a defined chemical starting point for structure-activity relationship studies targeting the FTO active site.

FTO inhibition m6A demethylase epitranscriptomics RNA modification obesity and cancer

Application Scenarios for Methyl 5-Methyl-2-Oxotetrahydrofuran-3-Carboxylate Where Procurement Specificity Is Critical


PDHK1 Inhibitor Screening and Cancer Metabolism Studies

This compound serves as a defined chemical probe for investigating PDHK1-dependent regulation of pyruvate dehydrogenase activity and cellular metabolism under hypoxic conditions. With biochemical IC₅₀ values of 72 nM (DELFIA) and binding Kd values as low as 16 nM (SPR), it enables dose-response studies in cancer cell lines including PC3, where cellular inhibition is observed at 1.72 μM [1]. Procurement of the exact compound ensures reproducibility of these PDHK1 inhibition parameters.

MTH1 (NUDT1) Inhibitor Development and Oxidative Stress Research

The subnanomolar potency of this compound against MTH1 (IC₅₀ = 2.30 nM biochemical; 0.800 nM by ITC) [1] makes it a valuable tool for studying oxidized nucleotide sanitization pathways and validating MTH1 as a therapeutic target in oncology. Cellular target engagement can be monitored via thermal stabilization assays (EC₅₀ = 950 nM in K562 cells) [2].

Synthesis of 1,2,4-Triazole-3-Thiol Heterocycles via Lactone Scaffold Derivatization

The 5-methyl-2-oxotetrahydrofuran-3-carboxylate scaffold uniquely supports alkylation at C3 followed by conversion to 4-hydroxypentanoic acid hydrazides and subsequent cyclization to 1,2,4-triazole-3-thiol derivatives [1]. This multi-step derivatization pathway is documented in the peer-reviewed synthetic chemistry literature and is inaccessible using simpler tetrahydrofuran carboxylates lacking the 5-methyl and γ-lactone motif.

FTO Demethylase Biochemical Assay Development

With a validated IC₅₀ of 39.2 μM against recombinant human FTO using an m6A-containing ssRNA substrate [1], this compound can serve as a reference inhibitor for developing and optimizing FTO enzymatic assays. Its defined biochemical parameters support SAR studies aimed at improving potency against this epitranscriptomic target.

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